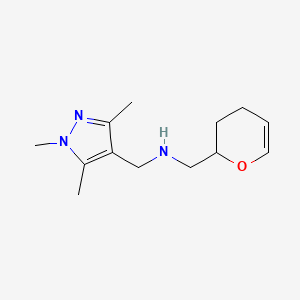
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound is a derivative of cyclopentanone, featuring a dimethylamino group and a methylene bridge, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically between 160°C and 195°C, for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This often involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Biology: The compound’s derivatives are used in fluorescence labeling for molecular biology studies.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Industry: It is utilized in the production of photovoltaic cells and electronic photography materials.
Mecanismo De Acción
The mechanism of action of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through its dimethylamino and methylene groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets are still under investigation, but its ability to act as a precursor for other active compounds is well-documented .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: A closely related compound used in similar applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with comparable properties, used as a green solvent.
Uniqueness
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one stands out due to its specific structural features, which confer unique reactivity and versatility in various applications. Its ability to form stable intermediates and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
(5E)-5-(dimethylaminomethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)6-5-8(9(10)12)7-11(3)4/h7H,5-6H2,1-4H3/b8-7+ |
Clave InChI |
ZEJZXLRROHTORG-BQYQJAHWSA-N |
SMILES isomérico |
CC1(CC/C(=C\N(C)C)/C1=O)C |
SMILES canónico |
CC1(CCC(=CN(C)C)C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




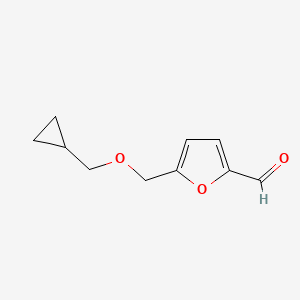

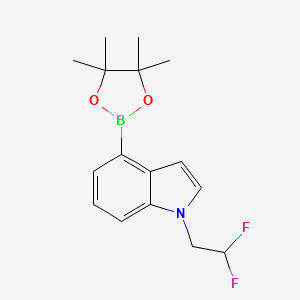
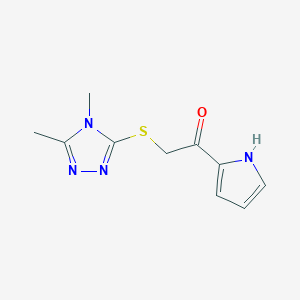
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)
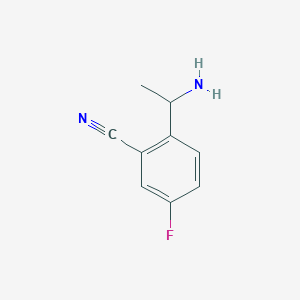
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
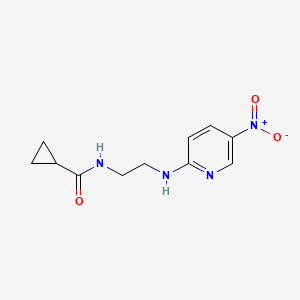
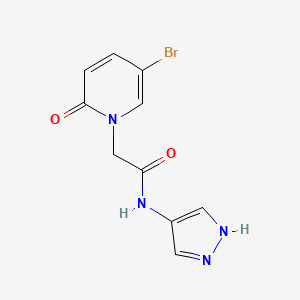
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
